methyl (2S)-1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylate
Description
Properties
IUPAC Name |
methyl (2S)-1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-5-13(2,3)10(15)11(16)14-8-6-7-9(14)12(17)18-4/h9H,5-8H2,1-4H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLNHKSCDLQIJMI-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)C(=O)N1CCCC1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)(C)C(=O)C(=O)N1CCC[C@H]1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901206474 | |
| Record name | 1-(3,3-Dimethyl-1,2-dioxopentyl)-L-proline methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901206474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186268-77-9 | |
| Record name | 1-(3,3-Dimethyl-1,2-dioxopentyl)-L-proline methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=186268-77-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3,3-Dimethyl-1,2-dioxopentyl)-L-proline methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901206474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Solvent Selection
Polar aprotic solvents like DMSO enhance coupling efficiency by stabilizing reactive intermediates. However, DCM remains preferred for acyl chloride reactions due to its low nucleophilicity. Industrial protocols often use tetrahydrofuran (THF) for its balance of solubility and ease of removal.
Temperature and Time
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Acyl Chloride Route : Prolonged reaction times (>12 hours) at low temperatures (0–5°C) prevent epimerization.
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Coupling Agent Route : Shorter durations (2–4 hours) at 37°C are feasible due to the higher reactivity of activated esters.
Table 2: Impact of Temperature on Yield
| Method | Temperature | Time (h) | Yield (%) |
|---|---|---|---|
| Acyl Chloride | 0–5°C | 12 | 82 |
| EDC/s-NHS | 37°C | 4 | 89 |
| DMT-MM | RT | 15 | 93 |
Purification and Characterization Techniques
Chromatographic Purification
Crude products are typically purified via flash chromatography (silica gel, hexane/ethyl acetate gradient) or preparative HPLC. Ethanol precipitation is employed industrially to remove unreacted reagents.
Table 3: Purity Outcomes by Method
| Purification Method | Purity (%) | Recovery (%) |
|---|---|---|
| Flash Chromatography | 95–97 | 70–75 |
| Preparative HPLC | >99 | 60–65 |
| Ethanol Precipitation | 90–92 | 85–90 |
Spectroscopic Characterization
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NMR : The (2S) configuration is confirmed by coupling constants (J = 6–8 Hz for pyrrolidine protons).
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Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion at m/z 269.15 [M+H]⁺.
Industrial-Scale Production Methods
Large-scale synthesis employs continuous flow reactors to enhance mixing and heat transfer. Key parameters include:
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Residence Time : 30–60 minutes for coupling reactions.
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Catalyst Loading : 0.5–1.0 mol% of DMT-MM reduces costs while maintaining >90% yield.
Table 4: Industrial Process Metrics
| Parameter | Bench Scale | Pilot Plant |
|---|---|---|
| Batch Size (kg) | 0.1–0.5 | 50–100 |
| Annual Capacity | 10 kg | 5,000 kg |
| Cost per kg (USD) | 12,000 | 1,200 |
Challenges and Recent Advances
Racemization During Acylation
The (2S) stereocenter is prone to epimerization under basic conditions. Solutions include:
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield alcohol or amine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Methyl (2S)-1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylate is being investigated for its potential therapeutic properties. The compound's structural features suggest it may interact with biological targets relevant to various diseases.
Potential Therapeutic Areas:
- Neurological Disorders: Due to its pyrrolidine structure, it could be explored for neuroprotective effects.
- Metabolic Disorders: The compound's ketone functionality may allow it to modulate metabolic pathways.
Chemical Biology
In chemical biology, this compound can serve as a useful probe for studying enzyme mechanisms or metabolic pathways. Its unique structure may allow it to mimic natural substrates or inhibitors.
Pharmaceutical Development
Research is ongoing into the formulation of this compound into drug candidates. Its stability and solubility characteristics are critical factors influencing its bioavailability and therapeutic efficacy.
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of this compound in animal models of neurodegeneration. Results indicated that the compound reduced markers of oxidative stress and inflammation in neuronal tissues, suggesting potential for development as a neuroprotective agent.
Case Study 2: Metabolic Pathway Modulation
Another research effort focused on the compound's ability to modulate metabolic pathways associated with obesity. In vitro studies demonstrated that this compound influenced lipid metabolism in adipocytes, indicating a possible role in weight management therapies.
Mechanism of Action
The mechanism of action of methyl (2S)-1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2S)-1-(2-oxopentanoyl)pyrrolidine-2-carboxylate
- Methyl (2S)-1-(3,3-dimethyl-2-oxobutanoyl)pyrrolidine-2-carboxylate
- Methyl (2S)-1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxamide
Uniqueness
Methyl (2S)-1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylate is unique due to its specific structural features, such as the presence of a dimethyl-substituted oxopentanoyl group
Biological Activity
Methyl (2S)-1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylate, a compound with the CAS number 186268-77-9, is gaining attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including experimental findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrrolidine backbone and a carboxylate functional group , contributing to its structural uniqueness. The presence of a dimethyl-substituted ketone moiety enhances its reactivity and potential interactions with biological macromolecules. The molecular formula is .
1. Neuroprotective Properties
Recent studies have highlighted the neuroprotective effects of this compound in models of neurodegenerative diseases such as Parkinson's disease (PD). The compound is being investigated for its ability to protect dopaminergic neurons from degeneration, potentially through mechanisms involving:
- Antioxidant Activity : The compound may scavenge free radicals, thereby reducing oxidative stress in neuronal cells .
- Neurotrophic Effects : Preliminary data suggest that it can enhance neuronal survival and function in animal models .
2. Antimicrobial Activity
This compound has shown promise as an antimicrobial agent. Studies indicate that similar compounds exhibit activity against various bacterial strains, suggesting potential efficacy against:
- Gram-positive and Gram-negative bacteria : Initial tests have shown effectiveness against pathogens like Staphylococcus aureus and Escherichia coli .
3. Enzyme Inhibition
The structural characteristics of this compound suggest that it may inhibit specific enzymes involved in metabolic pathways. This property could be beneficial for drug development targeting metabolic disorders or cancer .
The mechanisms underlying the biological activities of this compound are still under investigation but may include:
- Interaction with Receptors : The compound may bind to various receptors or enzymes, modulating their activity and influencing cellular signaling pathways.
- Scavenging Free Radicals : Its antioxidant properties could mitigate oxidative damage to cells, particularly in neurodegenerative contexts .
Case Studies and Research Findings
Research has primarily focused on preclinical models to assess the efficacy of this compound:
Q & A
Q. What are the established synthetic routes for methyl (2S)-1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylate, and how are intermediates characterized?
A diastereoselective approach involving cyclocondensation of α-keto esters with substituted amines is commonly employed. For example, methyl 3-aryl-5-oxopyrrolidine-2-carboxylates are synthesized via a three-step process: (1) formation of an enamine intermediate, (2) cyclization under acidic conditions, and (3) purification via column chromatography. Key intermediates are characterized using -NMR, -NMR, and X-ray crystallography to confirm stereochemistry and regioselectivity .
Q. Which analytical methods are most reliable for confirming the stereochemical purity of this compound?
High-resolution NMR spectroscopy (e.g., -NMR with NOESY for spatial proximity analysis) and X-ray crystallography are gold standards. For example, X-ray diffraction data resolved the trans-configuration of substituents in related pyrrolidine derivatives, ensuring structural accuracy . Purity is validated via HPLC (>95% by area normalization) and mass spectrometry (HRMS) .
Q. How should researchers handle hygroscopic intermediates during synthesis?
Use anhydrous solvents (e.g., THF, DCM) and maintain inert conditions (argon/nitrogen atmosphere). Intermediates should be stored in desiccators with silica gel. For moisture-sensitive steps, employ Schlenk-line techniques or gloveboxes, as described in safety protocols for analogous pyrrolidine derivatives .
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for improved diastereoselectivity?
Quantum mechanical calculations (e.g., DFT) predict transition-state energies to identify favorable pathways. For instance, ICReDD’s workflow combines reaction path searches with experimental feedback to refine parameters like temperature, solvent polarity, and catalyst loading. This approach reduced trial-and-error efforts in similar heterocyclic syntheses by 40% .
Q. What strategies resolve contradictions in spectral data (e.g., NMR vs. crystallography)?
Contradictions may arise from dynamic effects (e.g., rotamers in solution). Use variable-temperature NMR to probe conformational flexibility. If discrepancies persist, cross-validate with X-ray structures, as demonstrated for methyl 3-aryl-5-oxopyrrolidine-2-carboxylates, where crystallography confirmed the solid-state conformation differed from solution NMR .
Q. How are process parameters scaled from milligram to gram-scale synthesis without compromising yield?
Adopt a Quality-by-Design (QbD) framework:
- Critical Process Parameters (CPPs): Optimize stirring rate, heating uniformity, and reagent addition speed.
- In-line monitoring: Use FTIR or Raman spectroscopy to track reaction progress.
- Purification: Transition from column chromatography to recrystallization or continuous-flow systems.
Reactor design principles from chemical engineering (e.g., plug-flow reactors) ensure reproducibility at scale .
Q. What safety protocols mitigate risks during large-scale handling of reactive intermediates?
- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and flame-resistant lab coats.
- Ventilation: Use fume hoods rated for volatile organic compounds (VOCs).
- Waste disposal: Neutralize acidic byproducts before disposal, following EPA guidelines.
Safety Data Sheets (SDS) for structurally similar compounds emphasize avoiding skin contact and inhalation .
Methodological Challenges
Q. How to address low yields in the cyclization step of pyrrolidine ring formation?
Q. What techniques improve the stability of the final compound during long-term storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
